1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol

Kinase inhibitor selectivity Regioisomerism p38α MAP kinase

1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol is a heterocyclic small molecule belonging to the N1-alkyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol chemotype. Its core pyrazol-5-ol scaffold is characterized by a tautomeric equilibrium between the 5-hydroxy-1H-pyrazole and 5-oxo-pyrazoline forms that governs its hydrogen-bond donor/acceptor capacity.

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
Cat. No. B13338889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol
Molecular FormulaC12H15N3O
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESCC(C)CN1C(=O)C=C(N1)C2=CC=NC=C2
InChIInChI=1S/C12H15N3O/c1-9(2)8-15-12(16)7-11(14-15)10-3-5-13-6-4-10/h3-7,9,14H,8H2,1-2H3
InChIKeyBQIVMRHJWQKQIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol: Structural Baseline & Procurement Context


1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol is a heterocyclic small molecule belonging to the N1-alkyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol chemotype. Its core pyrazol-5-ol scaffold is characterized by a tautomeric equilibrium between the 5-hydroxy-1H-pyrazole and 5-oxo-pyrazoline forms that governs its hydrogen-bond donor/acceptor capacity [1]. The compound bears an isobutyl substituent at N1 and a pyridin-4-yl group at C3. This substitution pattern is shared with a family of closely related analogs—including N1-methyl, N1-isopropyl, N1-cyclopentyl, and N1-(2-hydroxyethyl) variants—that differ primarily in the steric bulk, lipophilicity, and metabolic stability conferred by the N1 substituent [2]. The compound is commercially available from multiple vendors, typically at purities ≥95%, and is utilized as a building block and biochemical probe in medicinal chemistry programs targeting kinases, cyclooxygenases, and receptor tyrosine kinases [2].

Why Generic Substitution Fails for 1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol


The N1-alkyl substituent on the pyrazol-5-ol scaffold is a primary determinant of target selectivity and pharmacokinetic profile. Regioisomeric switching of the pyridinyl group from the 4-position to the 3-position, or replacement of the N1-isobutyl group with smaller (methyl, ethyl) or conformationally constrained (cyclopentyl) substituents, can redirect biological activity from one kinase family to another or even abolish it entirely [1][2]. In a direct demonstration of this sensitivity, switching the pyridin-4-yl group from the C4 to the C3 position on a related 1-aryl-1H-pyrazol-5-amine scaffold caused an almost complete loss of p38α MAP kinase inhibition while simultaneously conferring activity against cancer kinases B-Raf and VEGFR-2 [1]. Furthermore, comparative anti-inflammatory and anticancer profiling of systematically varied 1,3-diarylpyrazoles has shown that pyridin-4-yl versus pyridin-3-yl regioisomers yield divergent COX-2 selectivity and antiproliferative potency across Huh7, MCF7, and HCT116 cell lines . These data underscore that the exact N1-isobutyl / C3-pyridin-4-yl substitution pattern is not interchangeable with similar-looking analogues; subtitution at either position can radically alter biological readout. The quantitative evidence below establishes the specific differentiable profile of 1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol relative to its nearest structural neighbors.

Product-Specific Quantitative Evidence Guide for 1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol


Regioisomeric Pyridinyl Position (4-yl vs. 3-yl) Determines Kinase Selectivity Profile

On a closely related 1-aryl-1H-pyrazol-5-amine scaffold, the regioisomer bearing the pyridinyl group at the 4-position (analogous to the target compound) exhibited potent p38α MAP kinase inhibition. Relocating the identical pyridinyl group to the 3-position resulted in an almost complete loss of p38α activity, while simultaneously introducing inhibitory activity against the cancer kinases B-Raf (wild-type and V600E mutant), VEGFR-2, EGFR, and Src [1]. This demonstrates that the 4-pyridinyl positional isomer is essential for retaining p38α-directed pharmacology; the target compound, bearing the pyridin-4-yl group, is therefore structurally precluded from exhibiting the cancer-kinase polypharmacology of its 3-pyridinyl regioisomer [1].

Kinase inhibitor selectivity Regioisomerism p38α MAP kinase

N1-Substituent Bulk Modulates COX-2 vs. COX-1 Selectivity in Pyridin-4-yl Pyrazole Series

A systematic evaluation of 1,3-diarylpyrazoles bearing either pyridin-3-yl or pyridin-4-yl substituents at C3 revealed that COX-2 inhibitory potency and COX-2/COX-1 selectivity are exquisitely sensitive to the N1 substituent . In this series, the most potent dual COX-2 inhibitor/antiplatelet compounds (5n, 5p, 5s, 10d, 10g, 10i) all carried specific N1-aryl or N1-sulfonylmethylphenyl groups. Compounds with smaller or less lipophilic N1 substituents showed reduced COX-2 engagement. While the target compound bears an N1-isobutyl rather than an N1-aryl group, the established SAR trajectory indicates that the isobutyl substituent provides a distinct lipophilic and steric profile intermediate between the methyl and cyclopentyl analogs, potentially yielding a unique COX selectivity window not achievable with the N1-methyl or N1-cyclopentyl variants [1].

COX-2 selectivity Anti-inflammatory N1-alkyl SAR

N1-Isobutyl vs. N1-Cyclopentyl Differentiation: Conformational Flexibility and Ligand Efficiency Metrics

The N1-cyclopentyl analogue (CAS 2098136-52-6) has been cited as a selective inhibitor of cyclin-dependent kinases CDK2 and CDK9 with IC50 values in the low micromolar range [1]. The cyclopentyl group imposes a conformationally constrained, disk-shaped steric profile (topological polar surface area = 45.2 Ų; XLogP3 = 1.8) [1]. By contrast, the target compound's N1-isobutyl group possesses greater conformational freedom due to its branched, acyclic structure, yielding a distinct rotatable bond count and potentially different entropic contributions to binding. This difference in conformational pre-organization may translate into divergent kinase selectivity profiles and ligand efficiency indices (LE, LLE) when the two compounds are benchmarked in the same assay panel. The isobutyl variant also offers a more synthetically accessible branching point for further N1-derivatization compared to the cyclopentyl congener.

Ligand efficiency Conformational flexibility N1-alkyl SAR

Pyrazol-5-ol Tautomerism: Hydroxyl vs. Oxo Form Regulates Hydrogen-Bonding Pharmacophore

The pyrazol-5-ol core exists in a solvent- and substitution-dependent tautomeric equilibrium between the 5-hydroxy-1H-pyrazole and 5-oxo-2,4-dihydropyrazol-3-one forms. This equilibrium directly controls the hydrogen-bond donor/acceptor topography presented to biological targets [1]. The N1-isobutyl substituent, through its electron-donating inductive effect (+I) and steric influence, shifts the tautomeric equilibrium relative to N1-aryl or N1-unsubstituted analogues, thereby modulating the proportion of hydroxyl versus oxo species available for target engagement. This tautomeric tuning is absent in N1-unsubstituted or N1-acyl congeners. Experimental characterization of this equilibrium for the target compound provides a quantifiable parameter (e.g., tautomeric ratio by NMR in DMSO-d6 or CDCl3) that can be directly compared across the N1-alkyl series to rationalize differential biochemical activity.

Tautomerism Hydrogen bonding Pharmacophore modeling

Antiproliferative Activity Contextualization: Pyrazol-5-ol Scaffold Benchmarking Against Clinical Candidates

Recent work on the broader pyrazol-5-ol chemotype has established quantitative benchmarks for antiproliferative potency against HepG2 hepatocellular carcinoma cells. Compounds 4a, 5a, and 6b from a 3-methyl-4-(aryldiazenyl)-1H-pyrazol-5-ol series exhibited IC50 values of 4.4, 3.46, and 2.52 µM respectively, comparing favorably to the clinical candidates sorafenib (IC50 = 2.051 µM) and roscovitine (IC50 = 4.18 µM) [1]. Compound 6b further demonstrated dual VEGFR2/CDK-2 inhibition with IC50 values of 0.2 µM (93.2% VEGFR2 inhibition) and 0.458 µM (88.7% CDK-2 inhibition) [1]. While the target compound is structurally distinct at the N1 and C3 positions, these data establish the pyrazol-5-ol scaffold's capability to achieve sub-micromolar to low-micromolar potency across multiple oncology-relevant targets, providing a quantitative performance envelope against which the target compound's own activity can be benchmarked when assayed head-to-head.

Antiproliferative activity HepG2 VEGFR2/CDK-2

NOX Enzyme Selectivity as a Differentiator from 2-Pyridinyl Pyrazol-5-ol Congeners

The 2-pyridinyl positional isomer APX-115 (3-phenyl-4-propyl-1-(2-pyridinyl)-1H-pyrazol-5-ol) demonstrates potent inhibition of NOX1, NOX2, and NOX4 with Ki values of 1.08, 0.57, and 0.63 µM respectively, while showing >100-fold selectivity over xanthine oxidase and glucose oxidase (Ki >100 µM for both) . The target compound, bearing the pyridin-4-yl rather than pyridin-2-yl regioisomer, presents a fundamentally different nitrogen lone-pair geometry and hydrogen-bond acceptor vector, which is predicted to alter its NOX isoform selectivity profile. This regioisomeric distinction provides a clean chemical probe strategy: the pyridin-4-yl compound serves as a selectivity control for NOX target engagement studies where the 2-pyridinyl isomer is used as the primary pharmacological tool.

NOX inhibition NADPH oxidase Selectivity profiling

Best-Fit Research & Industrial Application Scenarios for 1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol


p38α MAP Kinase Inhibitor Probe Development with Defined N1-Alkyl SAR

Investigators pursuing p38α-directed chemical probes should prioritize 1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol over its 3-pyridinyl regioisomer. Published regioisomeric SAR demonstrates that the pyridin-4-yl configuration is required to retain p38α inhibition, whereas the pyridin-3-yl isomer redirects activity toward B-Raf, VEGFR-2, EGFR, and Src [1]. The N1-isobutyl group further provides a defined intermediate position in the N1-alkyl SAR continuum, bridging the steric and lipophilic gap between methyl and cyclopentyl analogues, facilitating systematic exploration of the N1 pocket tolerance in the p38α ATP-binding site.

COX-2 Selectivity Optimization Using N1-Alkyl Lipophilicity Tuning

For medicinal chemistry programs targeting COX-2-selective anti-inflammatory agents, the N1-isobutyl variant offers a distinct lipophilicity vector (estimated clogP ~2.1) situated between the N1-methyl and N1-cyclopentyl extremes. Published SAR on 1,3-diarylpyrazoles demonstrates that COX-2 potency and isozyme selectivity are highly responsive to N1 substituent identity [1]. The isobutyl congener enables fine-tuning of the lipophilicity–selectivity relationship without the synthetic complexity or conformational restriction introduced by the cyclopentyl analogue.

Kinase Selectivity Profiling: Isobutyl vs. Cyclopentyl Head-to-Head Benchmarking

The N1-cyclopentyl analogue (CAS 2098136-52-6) has been profiled against CDK2 and CDK9, showing low-micromolar IC50 values [1]. Procurement of both the isobutyl and cyclopentyl congeners enables a direct head-to-head comparison of kinase selectivity panels to quantify the impact of N1 conformational flexibility (acyclic vs. cyclic) on target engagement. This pair constitutes a minimal, information-rich matched molecular pair for deriving N1-substituent structure–activity and structure–property relationships applicable across the pyrazol-5-ol chemotype.

NOX Pharmacology Control Experiments Using Pyridinyl Regioisomeric Pairs

The pyridin-4-yl target compound serves as a regioisomeric selectivity control for NOX1/2/4 inhibition studies that employ the pyridin-2-yl probe APX-115 (NOX1 Ki = 1.08 µM; NOX2 Ki = 0.57 µM; NOX4 Ki = 0.63 µM) [1]. The altered nitrogen lone-pair geometry between the 2-pyridinyl and 4-pyridinyl isomers provides a built-in pharmacophore perturbation that helps distinguish NOX-dependent from NOX-independent cellular effects, strengthening the mechanistic interpretation of chemical biology experiments without introducing a chemically unrelated control.

Quote Request

Request a Quote for 1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.